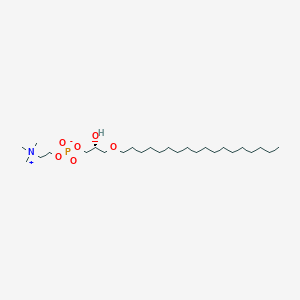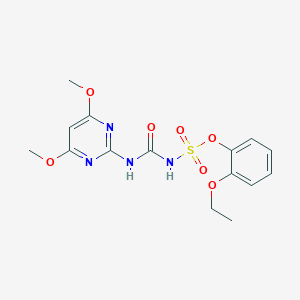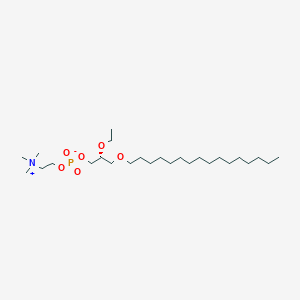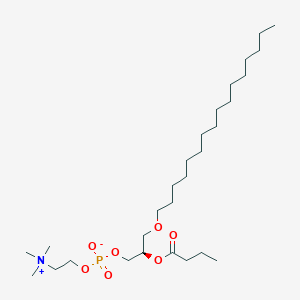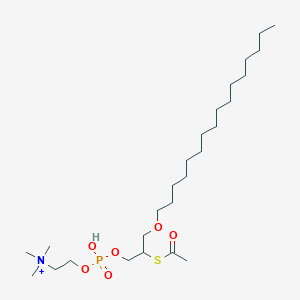![molecular formula C10H15NO3 B163752 5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol CAS No. 136706-32-6](/img/structure/B163752.png)
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol, also known as L-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. It is synthesized in the body from the amino acid tyrosine and is widely used in scientific research as a tool to study the mechanisms of dopamine synthesis and neurotransmission.
Mécanisme D'action
L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. L-DOPA can cross the blood-brain barrier and is converted to dopamine in the brain, where it acts as a precursor to replenish dopamine levels.
Biochemical and Physiological Effects
L-DOPA has been shown to have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, improving motor function in Parkinson's disease, and enhancing cognitive function in healthy individuals. L-DOPA has also been shown to have antioxidant properties and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-DOPA in lab experiments is its ability to cross the blood-brain barrier and replenish dopamine levels in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, L-DOPA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on L-DOPA. One area of interest is the use of L-DOPA as a potential treatment for depression, as dopamine has been implicated in the regulation of mood. Another area of interest is the development of more effective methods for delivering L-DOPA to the brain, such as nanoparticle-based drug delivery systems. Finally, there is ongoing research into the potential neuroprotective effects of L-DOPA and its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
Méthodes De Synthèse
L-DOPA can be synthesized in the laboratory by several methods, including the reduction of nitrobenzene with sodium borohydride, the reduction of 3,4-dihydroxyphenylpyruvic acid with sodium borohydride, and the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester. The most commonly used method is the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester with hydrochloric acid or other acidic reagents.
Applications De Recherche Scientifique
L-DOPA is widely used in scientific research to study the mechanisms of dopamine synthesis, release, and reuptake in the brain. It is also used to study the effects of dopamine on behavior, cognition, and mood. L-DOPA is commonly used in animal models of Parkinson's disease to restore dopamine levels and alleviate motor symptoms.
Propriétés
Numéro CAS |
136706-32-6 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-6(11-2)3-7-4-9(13)10(14)5-8(7)12/h4-6,11-14H,3H2,1-2H3/t6-/m0/s1 |
Clé InChI |
YTALUFDCWBLHNU-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C=C1O)O)O)NC |
SMILES |
CC(CC1=CC(=C(C=C1O)O)O)NC |
SMILES canonique |
CC(CC1=CC(=C(C=C1O)O)O)NC |
Synonymes |
2,4,5-trihydroxymethamphetamine tri-HO-MA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



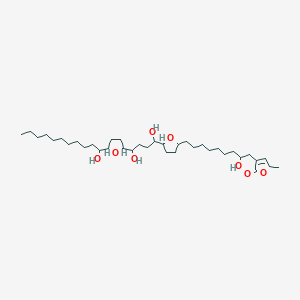
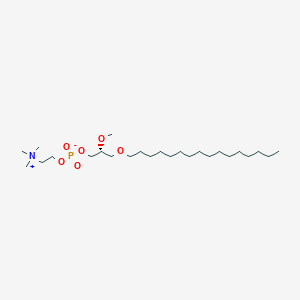
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)



